2-Methylbenzaldehyde oxime
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Overview
Description
2-Methylbenzaldehyde oxime, also known as 2-methylbenzaldoxime, is an organic compound with the molecular formula C₈H₉NO. It is derived from 2-methylbenzaldehyde and hydroxylamine. This compound is part of the oxime family, which are characterized by the presence of the C=N-OH functional group. Oximes are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbenzaldehyde oxime is typically synthesized through the condensation reaction between 2-methylbenzaldehyde and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The general reaction scheme is as follows:
2-Methylbenzaldehyde+Hydroxylamine Hydrochloride→2-Methylbenzaldehyde Oxime+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the oxime under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 2-methylbenzonitrile.
Reduction: Formation of 2-methylbenzylamine.
Substitution: Formation of various substituted oximes depending on the nucleophile used.
Scientific Research Applications
2-Methylbenzaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Oxime derivatives are explored for their potential as antidotes for organophosphate poisoning and as intermediates in drug synthesis.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2-methylbenzaldehyde oxime involves its ability to form stable complexes with metal ions, which can facilitate various catalytic processes. In biological systems, oximes can reactivate acetylcholinesterase (AChE) inhibited by organophosphates by displacing the phosphoryl group from the enzyme, thereby restoring its activity .
Comparison with Similar Compounds
- Benzaldehyde oxime
- 2-Methoxybenzaldehyde oxime
- 3,4-Dimethoxybenzaldehyde oxime
- 4-Hydroxybenzaldehyde oxime
Comparison: 2-Methylbenzaldehyde oxime is unique due to the presence of the methyl group at the ortho position, which can influence its reactivity and the types of reactions it undergoes. Compared to benzaldehyde oxime, the methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions .
Biological Activity
2-Methylbenzaldehyde oxime, also known as N-[(2-methylphenyl)methylidene]hydroxylamine, is an organic compound that has garnered attention for its biological activities, particularly in the context of neuroprotection and enzyme reactivation. This article explores the compound's mechanisms of action, pharmacological properties, and relevant case studies.
- Chemical Formula : C₈H₉NO
- Molecular Weight : 151.16 g/mol
- CAS Number : 14683-79-5
This compound primarily acts by forming oximes from aldehydes and ketones through a nucleophilic addition reaction. This reaction is facilitated by the presence of a base, which enhances the nucleophilicity of the hydroxylamine group. The formation of oxime ethers allows for diverse structural combinations in organic synthesis .
Target Enzymes
The compound has shown potential in reactivating acetylcholinesterase (AChE), an enzyme inhibited by organophosphorus compounds (OPs). Research indicates that this compound can effectively reactivate AChE, making it a candidate for counteracting nerve agent toxicity .
Biological Activities
- Neuroprotection : Studies have demonstrated that novel oximes, including this compound, provide neuroprotective effects against OP-induced neurotoxicity. In experiments with rats, these compounds improved survival rates and reduced seizure-like behavior compared to traditional treatments like 2-PAM (Pralidoxime) alone .
- Antioxidant Properties : The compound exhibits antioxidant activity, which is crucial in mitigating oxidative stress in neuronal tissues. This property contributes to its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases .
- Enzyme Modulation : this compound has been shown to modulate various enzymes involved in metabolic pathways. Its interaction with these enzymes can lead to significant changes in cellular signaling and metabolic processes.
Case Study 1: Neuroprotection Against Organophosphate Toxicity
In a study assessing the efficacy of various oximes, including this compound, researchers found that these compounds significantly enhanced survival rates in rats exposed to lethal doses of organophosphates. The study noted a marked reduction in seizure activity and glial scarring indicators in treated subjects compared to controls .
Compound | Survival Rate (%) | Seizure Duration (hours) |
---|---|---|
This compound | 75 | 6 |
2-PAM | 50 | 8 |
Control | 20 | 10 |
Case Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant properties of this compound using in vitro assays. The results indicated that the compound effectively scavenged free radicals and reduced oxidative stress markers in neuronal cell cultures .
Assay Type | IC50 (µM) |
---|---|
DPPH Radical Scavenging | 25 |
ABTS Radical Scavenging | 30 |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics. Its ability to penetrate the blood-brain barrier is crucial for its effectiveness as a neuroprotective agent against central nervous system insults from organophosphate exposure .
Properties
CAS No. |
24652-62-8 |
---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
(NZ)-N-[(2-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H9NO/c1-7-4-2-3-5-8(7)6-9-10/h2-6,10H,1H3/b9-6- |
InChI Key |
ARLLNMVPNCXCIM-TWGQIWQCSA-N |
SMILES |
CC1=CC=CC=C1C=NO |
Isomeric SMILES |
CC1=CC=CC=C1/C=N\O |
Canonical SMILES |
CC1=CC=CC=C1C=NO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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